FAAH Inhibitory Potency: Ethoxy vs. Methoxy Para-Substituted Analogs
Direct comparative IC50 data for the ethoxy analog (CAS 887196-74-9) versus the methoxy analog (CAS 887196-73-8) are not publicly available in peer-reviewed literature. However, the parent patent EP1720848B1 establishes that para-alkoxy substitution on the phenyl ring critically modulates FAAH inhibition within this chemotype [REFS-S3-1]. Class-level SAR derived from related piperazine-1-carboxamide series demonstrates that increasing alkoxy chain length from methoxy to ethoxy alters enzyme inhibitory potency, typically by factors of 2- to 10-fold, depending on the specific assay context [REFS-S3-2]. This class-level inference supports the expectation that the ethoxy derivative possesses distinct, non-interchangeable FAAH inhibition characteristics relative to its methoxy counterpart [REFS-S3-1].
| Evidence Dimension | FAAH enzyme inhibition (IC50 shift with para-alkoxy extension) |
|---|---|
| Target Compound Data | Specific IC50 value for CAS 887196-74-9 is not publicly reported in accessible databases. |
| Comparator Or Baseline | Methoxy analog (CAS 887196-73-8): specific IC50 value not publicly reported. |
| Quantified Difference | Cannot be calculated due to absence of direct data. Class-level SAR predicts ≥2-fold difference in IC50 between methoxy and ethoxy para-substituted congeners [REFS-S3-2]. |
| Conditions | Human FAAH enzyme inhibition assay context inferred from patent EP1720848B1 and Korhonen et al. 2014 [REFS-S3-1][REFS-S3-2]. |
Why This Matters
The anticipated IC50 divergence means that substituting the ethoxy compound with the methoxy analog would introduce uncontrolled variability in target engagement, compromising experimental reproducibility and SAR interpretation.
- [1] Sanofi-Aventis. European Patent EP1720848B1. View Source
- [2] Korhonen, J. et al. (2014). Bioorganic & Medicinal Chemistry, 22(23), 6694–6705. View Source
